Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate is a complex organic compound known for its unique fluorescent properties. It is a derivative of coumarin and benzoxazole, both of which are well-known for their applications in fluorescence and photochemistry. This compound is particularly noted for its strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with benzoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce a variety of benzoxazole derivatives .
Scientific Research Applications
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and imaging to study biological processes at the cellular level.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the intramolecular charge transfer (ICT) mechanism, which is modulated by the electron-donating and electron-withdrawing substituents on the coumarin and benzoxazole moieties .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-3-(2-oxazolyl)coumarin: Another coumarin derivative with similar fluorescent properties.
4-Formyl-7-(diethylamino)-coumarin: Known for its strong fluorescence and used in similar applications.
7-Diethylamino-3-(2’-benzoxazolyl)-coumarin: A novel microtubule inhibitor with applications in cancer research
Uniqueness
Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate stands out due to its high photostability and large Stokes shifts, making it particularly useful in applications requiring long-term fluorescence and minimal photobleaching .
Properties
CAS No. |
93859-31-5 |
---|---|
Molecular Formula |
C40H38N4Na2O18S4 |
Molecular Weight |
1037.0 g/mol |
IUPAC Name |
disodium;2-[7-(diethylamino)-2-oxochromen-3-yl]oxysulfonyl-2H-1,3-benzoxazole-3-sulfonate |
InChI |
InChI=1S/2C20H20N2O9S2.2Na/c2*1-3-21(4-2)14-10-9-13-11-18(19(23)29-17(13)12-14)31-32(24,25)20-22(33(26,27)28)15-7-5-6-8-16(15)30-20;;/h2*5-12,20H,3-4H2,1-2H3,(H,26,27,28);;/q;;2*+1/p-2 |
InChI Key |
KRDACGVPJPZNRN-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.